molecular formula C8H6F4O B1297458 2-Fluoro-3-(trifluoromethyl)benzyl alcohol CAS No. 207981-45-1

2-Fluoro-3-(trifluoromethyl)benzyl alcohol

Cat. No. B1297458
CAS RN: 207981-45-1
M. Wt: 194.13 g/mol
InChI Key: KKHMGVIWWRPCNH-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)benzyl alcohol (2F3T) is an important organic compound that has many useful applications in scientific research. 2F3T is a versatile compound that can be used as a reagent, a solvent, or as a starting material for synthesis. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 2F3T has been found to have a variety of biochemical and physiological effects, making it an important tool in laboratory research.

Scientific Research Applications

Domino Reactions

2-Fluoro-3-(trifluoromethyl)benzyl alcohol demonstrates potential as a precursor in domino reactions. It has been found that certain nucleophilic substitution products obtained with benzyl alcohols can undergo [1,3]- and [1,5]-benzyl group migrations under mild conditions. This adaptability enables these compounds to be integrated into domino reactions, showcasing their utility in complex organic synthesis (Burger et al., 2001).

Synthesis of Fluorinated Heterocycles

A strategy employing 2-Fluoro-3-(trifluoromethyl)benzyl alcohol has been developed for the synthesis of fluorinated heterocycles. This process uses electrophilic cyclisations to afford 1,3-disubstituted products, highlighting the compound's versatility as a fluorine source and base in mild intramolecular fluoro-cyclisation reactions (Parmar & Rueping, 2014).

α-Trifluoromethyl α-Amino Acids Synthesis

The molecule serves as a starting material in the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic side chains. It is involved in rearrangements where the 1,3 shift of a benzyl group forms the basis of a new route towards these amino acids, indicating its role in facilitating complex organic transformations (Burger et al., 2006).

Metal-Mediated Site-Selective Functionalization

This compound has been used as a substrate for metal-mediated site-selective functionalization, leading to the creation of various benzoic acids and lactones. The process highlights the compound's capacity to undergo regioselective transformations, providing an efficient and economical method for synthesizing complex organic structures (Marzi et al., 2002).

Photocatalytic Decomposition

2-Fluoro-3-(trifluoromethyl)benzyl alcohol has been studied in the context of photocatalytic decomposition, indicating its potential in environmental applications or fine chemical synthesis (Wissiak et al., 2000).

properties

IUPAC Name

[2-fluoro-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHMGVIWWRPCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343379
Record name 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethyl)benzyl alcohol

CAS RN

207981-45-1
Record name 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
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